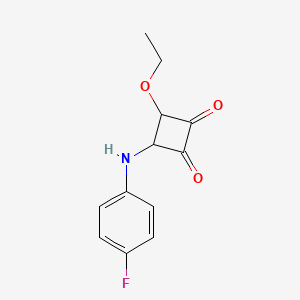![molecular formula C18H12ClF3N2S B12268714 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B12268714.png)
4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl group and a trifluoromethylphenylmethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. For instance, the chlorophenyl group can be introduced via a halogenation reaction, while the trifluoromethylphenylmethylsulfanyl group can be added through a thiolation reaction using appropriate reagents and catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrimidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfinyl)pyrimidine: Similar structure but with a sulfinyl group instead of a sulfanyl group.
4-(4-Chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfonyl)pyrimidine: Contains a sulfonyl group, which may confer different chemical and biological properties.
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrimidine lies in its specific combination of substituents, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C18H12ClF3N2S |
|---|---|
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C18H12ClF3N2S/c19-15-6-4-13(5-7-15)16-8-9-23-17(24-16)25-11-12-2-1-3-14(10-12)18(20,21)22/h1-10H,11H2 |
Clave InChI |
FMCQWQBPGIVQFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazine](/img/structure/B12268641.png)
![4-bromo-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12268646.png)
![4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12268654.png)
![4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B12268658.png)
![1-{1-[(4-Bromophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12268661.png)
![4-(4,4-difluoropiperidine-1-carbonyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12268665.png)
![N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12268667.png)

![3-(2-Oxo-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12268675.png)
![4-{[1-(But-3-en-1-yl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12268688.png)
![1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-phenylphthalazine](/img/structure/B12268699.png)
![3-chloro-4-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B12268702.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoro-1,3-benzothiazole](/img/structure/B12268710.png)
![3-(dimethylamino)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12268711.png)
